![molecular formula C19H17N3O5 B7699668 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide](/img/structure/B7699668.png)
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide, commonly known as HMN-214, is a small molecule drug that has shown promising results in preclinical studies for the treatment of cancer. It belongs to the class of compounds known as benzamides.
Mécanisme D'action
The exact mechanism of action of HMN-214 is not fully understood. However, it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are important for cancer cell survival. By inhibiting HSP90, HMN-214 can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
HMN-214 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, it has been demonstrated to have anti-inflammatory and neuroprotective effects. It has also been shown to inhibit the growth of certain bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HMN-214 in lab experiments is that it has been shown to be effective at relatively low concentrations. This makes it easier to work with than some other anticancer drugs that require higher concentrations to be effective. However, one limitation is that it is not yet clear whether HMN-214 will be effective in humans. Further clinical studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on HMN-214. One area of interest is the development of analogs of HMN-214 that may have improved efficacy or reduced toxicity. Another area of interest is the identification of biomarkers that can predict which patients will respond best to treatment with HMN-214. Additionally, further studies are needed to determine the optimal dosing and scheduling of HMN-214 in humans. Finally, clinical trials are needed to determine the safety and efficacy of HMN-214 in humans with cancer.
Méthodes De Synthèse
The synthesis of HMN-214 involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with N-methyl-4-nitrobenzamide in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to yield HMN-214 in high purity and yield.
Applications De Recherche Scientifique
HMN-214 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In preclinical studies, HMN-214 has also been shown to enhance the efficacy of chemotherapy and radiation therapy. Furthermore, it has been demonstrated that HMN-214 can inhibit tumor angiogenesis, which is the process by which tumors develop their own blood supply.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-21(19(24)12-3-5-15(6-4-12)22(25)26)11-14-9-13-10-16(27-2)7-8-17(13)20-18(14)23/h3-10H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLPTOELYNAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.